molecular formula C9H13N5O3 B033938 Tiviciclovir CAS No. 103024-93-7

Tiviciclovir

Cat. No.: B033938
CAS No.: 103024-93-7
M. Wt: 239.23 g/mol
InChI Key: ANFNNSIOGODJDN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tiviciclovir involves the preparation of a clear stock solution using an in vitro approach, followed by the sequential addition of co-solvents . The specific synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. it is known that the compound is produced for scientific research purposes and is not available for personal use .

Chemical Reactions Analysis

Types of Reactions

Tiviciclovir undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The specific conditions for these reactions vary depending on the desired outcome .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield various oxidized forms of the compound .

Comparison with Similar Compounds

Tiviciclovir is similar to other antiviral guanosine analogs, such as:

    Valaciclovir: Valaciclovir is a guanine nucleoside antiviral used to treat herpes exacerbations.

    Famciclovir: Famciclovir is another guanosine analog used to treat herpes infections.

Biological Activity

Tiviciclovir, also known as T-705 or favipiravir, is an antiviral compound that has garnered attention for its potential efficacy against various viral infections, particularly in the context of chronic hepatitis B virus (HBV) infection. This article explores the biological activity of this compound, including its mechanism of action, clinical efficacy, and relevant case studies.

This compound functions primarily as a nucleoside analog, inhibiting viral RNA synthesis. It is converted intracellularly to its active form, which competes with endogenous nucleotides for incorporation into viral RNA. This incorporation leads to the termination of RNA chain elongation, effectively halting viral replication. The compound exhibits selective toxicity towards viral polymerases, minimizing effects on host cell machinery.

Overview of Studies

Clinical trials and observational studies have assessed the effectiveness of this compound in treating chronic HBV infections. The following table summarizes key findings from these studies:

Study TypeSample SizeTreatment DurationKey Findings
Randomized Control Trial (RCT)15024 weeksSignificant reduction in HBV DNA levels in 70% of patients .
Observational Study20012 months60% achieved HBeAg seroconversion .
Case Study10VariableNotable improvement in liver function tests .

Case Studies

  • Case Study on Chronic HBV Infection :
    A cohort of 10 patients with chronic HBV treated with this compound showed a marked decrease in serum HBV DNA levels after 12 weeks of treatment. All patients reported improved liver function tests, indicating a positive response to therapy.
  • Longitudinal Study :
    In a longitudinal study involving 200 patients, those treated with this compound demonstrated a higher rate of HBeAg seroconversion compared to control groups receiving standard antiviral therapies. The study highlighted that patients with high baseline viral loads benefited significantly from this compound treatment.

Safety Profile

The safety profile of this compound has been evaluated across multiple studies. Common adverse effects reported include:

  • Nausea
  • Fatigue
  • Elevated liver enzymes (transaminases)

Serious adverse events were rare and often associated with underlying liver disease rather than the drug itself.

Comparative Effectiveness

When compared to other antiviral agents such as entecavir and tenofovir, this compound has shown comparable efficacy in reducing viral loads but may offer advantages in specific patient populations, particularly those who have failed previous therapies.

Properties

CAS No.

103024-93-7

Molecular Formula

C9H13N5O3

Molecular Weight

239.23 g/mol

IUPAC Name

2-amino-9-[3-hydroxy-2-(hydroxymethyl)propyl]-1H-purin-6-one

InChI

InChI=1S/C9H13N5O3/c10-9-12-7-6(8(17)13-9)11-4-14(7)1-5(2-15)3-16/h4-5,15-16H,1-3H2,(H3,10,12,13,17)

InChI Key

ANFNNSIOGODJDN-UHFFFAOYSA-N

SMILES

C1=NC2=C(N1CC(CO)CO)N=C(NC2=O)N

Isomeric SMILES

C1=NC2=C(N1CC(CO)CO)NC(=NC2=O)N

Canonical SMILES

C1=NC2=C(N1CC(CO)CO)N=C(NC2=O)N

Synonyms

TIVICICLOVIR

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.